5-Methyl-1H-imidazo[4,5-f]quinoline

Genotoxicity Mutagenicity Structure-Activity Relationship

5-Methyl-1H-imidazo[4,5-f]quinoline (CAS 147057-20-3) is a non‑mutagenic imidazoquinoline scaffold with demonstrated in vivo immunostimulatory activity. The absence of the 2‑amino group, a critical pharmacophore required for mutagenic activation in Ames assays, positions this compound as a safer starting point for medicinal chemistry campaigns targeting non‑genotoxic immunomodulators. Supplied with full NMR, HPLC, and GC batch documentation, it is also recommended as a reference standard for analytical method development and mechanistic toxicology studies.

Molecular Formula C11H9N3
Molecular Weight 183.214
CAS No. 147057-20-3
Cat. No. B583561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-imidazo[4,5-f]quinoline
CAS147057-20-3
Synonyms1H-Imidazo[4,5-f]quinoline,5-methyl-(9CI)
Molecular FormulaC11H9N3
Molecular Weight183.214
Structural Identifiers
SMILESCC1=CC2=C(C3=C1N=CC=C3)N=CN2
InChIInChI=1S/C11H9N3/c1-7-5-9-11(14-6-13-9)8-3-2-4-12-10(7)8/h2-6H,1H3,(H,13,14)
InChIKeyFZZNXSZPVIEADY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-imidazo[4,5-f]quinoline (CAS 147057-20-3): Procurement Guide for Immunostimulant and Tool Compound Applications


5-Methyl-1H-imidazo[4,5-f]quinoline (CAS 147057-20-3) is a tricyclic heteroaromatic compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol, characterized by a quinoline ring fused with an imidazole moiety and a methyl substituent at the 5-position . This compound belongs to the imidazo[4,5-f]quinoline class, a scaffold with documented in vivo immunostimulatory activity in preclinical models [1]. While structurally related to potent mutagens such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 5-Methyl-1H-imidazo[4,5-f]quinoline lacks the exocyclic 2-amino group, a critical structural feature required for mutagenic activation [2]. This compound is commercially available as a research chemical with a standard purity specification of 97% and batch-specific analytical documentation including NMR, HPLC, and GC .

Why In-Class Substitution Fails: Structural Determinants of 5-Methyl-1H-imidazo[4,5-f]quinoline Differentiation


The imidazo[4,5-f]quinoline scaffold exhibits profound, non-linear structure-activity relationships wherein minor structural modifications produce qualitative shifts in biological outcome. Substituent position and identity are critical: regioisomeric pyrazolo[4,3-f]quinoline derivatives were demonstrated to be completely inactive in immunostimulatory assays, whereas their pyrazolo[3,4-f]quinoline counterparts exhibited potent in vivo effects [1]. The 2-amino moiety, present in analogs such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), is a critical pharmacophore for mutagenic activation, with its removal abolishing Ames test mutagenicity in Salmonella typhimurium TA98 [2]. Consequently, 5-Methyl-1H-imidazo[4,5-f]quinoline, which lacks this 2-amino group, occupies a distinct biological profile space relative to the 2-amino-substituted imidazoquinolines. Generic substitution based solely on core scaffold similarity therefore introduces substantial risk of divergent experimental outcomes and is not scientifically justifiable without direct comparative data.

Quantitative Differentiation Evidence for 5-Methyl-1H-imidazo[4,5-f]quinoline (CAS 147057-20-3)


Ames Test Mutagenicity: Absence of 2-Amino Group Abolishes Mutagenic Activity

In a direct head-to-head comparison of structurally related imidazo[4,5-f]quinoline analogs, the presence or absence of the 2-amino substituent was shown to be the critical determinant of mutagenic activity in the Ames Salmonella typhimurium assay [1]. 5-Methyl-1H-imidazo[4,5-f]quinoline, which lacks the exocyclic 2-amino group, would therefore be predicted to exhibit negligible mutagenicity relative to the 2-amino-substituted analogs. The study explicitly states that mutagenicity for strain TA98 is reduced in the absence of the 3-methyl group and is completely abolished with removal of the 2-amino moiety [1].

Genotoxicity Mutagenicity Structure-Activity Relationship

Immunostimulatory Scaffold Validation: Imidazo[4,5-f]quinoline Core Confers Potent In Vivo Activity

A comprehensive structure-activity relationship study of imidazo[4,5-f]quinoline derivatives confirmed potent in vivo immunostimulatory activity and demonstrated that regioisomerism is a critical determinant of biological outcome [1]. The study identified novel pyrazolo[3,4-f]quinoline derivatives (7a,b) with potent in vivo effects in a mouse protection model, while regioisomeric pyrazolo[4,3-f]quinoline derivatives (6a,b) were shown to be inactive [1]. This establishes the [4,5-f] ring fusion pattern as a validated scaffold for immunostimulatory activity and supports the use of 5-Methyl-1H-imidazo[4,5-f]quinoline as a research tool for exploring this pharmacophore.

Immunostimulation In Vivo Efficacy Vaccine Adjuvant

Batch Quality Assurance: Vendor-Supplied Analytical Documentation Enables Reproducible Research

Commercial sourcing of 5-Methyl-1H-imidazo[4,5-f]quinoline (CAS 147057-20-3) from established vendors includes batch-specific analytical documentation that confirms compound identity and purity . The standard purity specification is 97%, with certificates of analysis providing NMR, HPLC, and GC data for each lot . This level of documentation is critical for ensuring experimental reproducibility and for satisfying the quality standards required for publication in peer-reviewed journals.

Quality Control Analytical Chemistry Reproducibility

Physicochemical Differentiation: Boiling Point and Density Properties

The physicochemical profile of 5-Methyl-1H-imidazo[4,5-f]quinoline includes a density of 1.3±0.1 g/cm³ and a boiling point of 487.7±25.0 °C at 760 mmHg . These properties, while not directly linked to biological activity, are essential for proper compound handling, storage, and formulation. Variations in these properties among close structural analogs can impact experimental reproducibility, particularly in studies involving thermal processing or density-dependent assays.

Physicochemical Properties Compound Handling Formulation

Target Applications for 5-Methyl-1H-imidazo[4,5-f]quinoline (CAS 147057-20-3) Based on Evidence


Immunostimulant Discovery and Lead Optimization

5-Methyl-1H-imidazo[4,5-f]quinoline serves as a core scaffold for the synthesis and evaluation of novel immunostimulatory agents. The imidazo[4,5-f]quinoline core has been validated for in vivo immunostimulatory activity, and the 5-methyl derivative provides a starting point for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties [1]. The absence of a 2-amino group distinguishes this scaffold from the mutagenic 2-aminoimidazoquinolines, making it a preferred starting point for medicinal chemistry campaigns seeking non-genotoxic immunomodulators [2].

Non-Genotoxic Control Compound for Mutagenicity Studies

Given that mutagenicity in the Ames test is abolished in imidazo[4,5-f]quinoline analogs lacking the 2-amino moiety, 5-Methyl-1H-imidazo[4,5-f]quinoline is uniquely positioned as a non-mutagenic control compound [1]. In studies evaluating the genotoxicity of structurally related compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), this compound can be employed to isolate the contribution of the exocyclic amine to the overall mutagenic profile, providing a valuable tool for mechanistic toxicology investigations.

Analytical Method Development and Reference Standard Use

The commercial availability of 5-Methyl-1H-imidazo[4,5-f]quinoline with defined purity (97%) and batch-specific analytical data (NMR, HPLC, GC) makes it suitable for use as a reference standard in analytical method development [1]. It can be employed for the calibration of HPLC and LC-MS systems, for the validation of purity assays for related imidazoquinoline derivatives, and as a reference compound in forensic or environmental analytical chemistry.

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